molecular formula C9H11N3S B13078113 1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine

1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine

Cat. No.: B13078113
M. Wt: 193.27 g/mol
InChI Key: OMRVBLJUQYWJDY-UHFFFAOYSA-N
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Description

1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine is a chemical compound with the molecular formula C9H11N3S and a molecular weight of 193.27 g/mol . This aminopyrazole derivative is offered as a high-purity reagent for research and development purposes in medicinal chemistry and drug discovery. Research Applications and Value The core structure of this compound, an aminopyrazole linked to a thiophene moiety, is a privileged scaffold in medicinal chemistry. Pyrazole and thiophene-based heterocycles are extensively investigated for their diverse therapeutic potential . Specifically, 4-aminopyrazoles are recognized as multifunctional pharmacophores capable of providing key interactions with various biological targets . Compounds featuring both pyrazole and thiophene rings have demonstrated significant promise in anticancer research. Recent studies on bis-heterocyclic molecules incorporating these units have revealed potent activity against hepatocellular carcinoma (HepG2) cell lines, with some analogs exhibiting IC50 values in the low micromolar range (e.g., 1.37 ± 0.15 μM to 2.09 ± 0.19 μM) . The aminopyrazole core is a versatile building block for constructing more complex molecular architectures, including fused heterocyclic systems, which are valuable for screening against various biological targets . Handling and Usage This product is strictly for laboratory research and development use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Properties

Molecular Formula

C9H11N3S

Molecular Weight

193.27 g/mol

IUPAC Name

1-(2-thiophen-2-ylethyl)pyrazol-4-amine

InChI

InChI=1S/C9H11N3S/c10-8-6-11-12(7-8)4-3-9-2-1-5-13-9/h1-2,5-7H,3-4,10H2

InChI Key

OMRVBLJUQYWJDY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCN2C=C(C=N2)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves multi-step organic transformations starting from thiophene-containing precursors and pyrazole or pyrazoline intermediates. The key synthetic approaches include:

These methods leverage well-established organic reactions such as Claisen-Schmidt condensation, ring closure, catalytic reduction, and nucleophilic substitution.

Synthesis via Chalcone Intermediates and Thiosemicarbazide Ring Closure

One of the common routes involves preparing chalcone intermediates bearing thiophene rings, followed by ring closure with thiosemicarbazide to form pyrazoline derivatives, which can be further transformed into the target compound.

  • Preparation of Chalcones: Thiophene-2-carbaldehyde or acetyl derivatives react with appropriate aromatic ketones under Claisen-Schmidt condensation conditions (base-catalyzed aldol condensation) to form α,β-unsaturated ketones (chalcones) with thiophene substituents.

  • Ring Closure with Thiosemicarbazide: The chalcones undergo cyclization with thiosemicarbazide in the presence of catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) under mild conditions, often using solvent-drop grinding or reflux in ethanol. This step forms N-thiocarbamoyl-pyrazoline derivatives.

  • Isolation and Purification: The products are typically isolated by filtration and recrystallization from ethanol, yielding solid pyrazoline derivatives with good purity and yields (~60-70%).

Reduction of Pyrazole to Pyrazoline

An alternative approach involves the reduction of pyrazole derivatives to pyrazolines, which are structurally close to the target compound.

  • Catalytic Hydrogenation: Pyrazole derivatives substituted at the 3- and 5-positions can be selectively reduced using hydrogen gas in the presence of iron catalysts, yielding 2-substituted pyrazolines.

  • Reaction Conditions: This reduction is typically carried out under hydrogen atmosphere with iron or Raney nickel catalysts, at controlled temperatures to avoid over-reduction.

Functionalization to Introduce the Amino Group

The amino group at the 4-position of the pyrazole ring can be introduced by:

While specific direct procedures for this compound are less frequently reported, analogous pyrazole amines have been synthesized via such strategies.

One-Pot and Eco-Friendly Synthesis Approaches

Recent advances emphasize green chemistry approaches:

  • Solvent-Drop Grinding Method: This mechanochemical method uses minimal solvent and DABCO as a catalyst to synthesize pyrazoline derivatives efficiently at room temperature. It reduces reaction time and environmental impact.

  • Multicomponent Reactions: Some protocols combine multiple reactants in a single step to form pyrazole-thiophene hybrids, enhancing synthetic efficiency and yield.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield (%) Advantages References
Chalcone + Thiosemicarbazide ring closure Chalcone (thiophene-containing), thiosemicarbazide, DABCO catalyst, grinding or reflux in ethanol 60-70 Mild conditions, high purity
Catalytic reduction of pyrazole Pyrazole derivative, H2 gas, iron catalyst Moderate Selective reduction, straightforward
Amination of halopyrazole intermediates Halopyrazole, amine source, nucleophilic substitution Variable Direct introduction of amino group
One-pot solvent-drop grinding Chalcone, thiosemicarbazide, DABCO, minimal solvent 62 Eco-friendly, rapid synthesis
Multicomponent condensation Pyrazolecarbothioamide, diketones, ethanol reflux Moderate Efficient, fewer steps

Chemical Reactions Analysis

    2-Thiopheneethylamine: can undergo various reactions:

  • Common reagents include oxidizing agents , reducing agents , and nucleophiles .
  • Scientific Research Applications

    Medicinal Chemistry

    Anticancer Activity

    Research has indicated that compounds similar to 1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine exhibit significant anticancer properties. For instance, pyrazole derivatives have been investigated for their ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. A study highlighted the efficacy of pyrazole-based compounds in targeting specific oncogenic pathways, demonstrating their potential as chemotherapeutic agents .

    Anti-inflammatory Properties

    Another prominent application of this compound is in the development of anti-inflammatory drugs. Pyrazole derivatives have shown promise in inhibiting inflammatory mediators such as cyclooxygenase enzymes (COX-1 and COX-2). These findings suggest that this compound could be further explored as a lead compound for anti-inflammatory therapies .

    Material Science

    Organic Electronics

    The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its incorporation into organic semiconductors can enhance charge mobility and stability, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Research indicates that modifying the molecular structure can optimize its performance in these applications .

    Sensors

    The compound's ability to interact with various analytes has led to its exploration in sensor technology. Studies have demonstrated that it can be used as a sensing material for detecting environmental pollutants or biological markers. Its sensitivity and selectivity make it a valuable component in the development of advanced sensing devices .

    Environmental Applications

    Detection of Pollutants

    This compound has been investigated for its potential use in environmental monitoring. Its ability to form stable complexes with heavy metals and other pollutants allows for the development of efficient detection methods. This application is crucial for assessing environmental contamination and ensuring public health .

    Bioremediation

    In the context of bioremediation, research has explored the compound's role in enhancing microbial degradation of hazardous substances. By serving as a carbon source or co-substrate, it can facilitate the breakdown of complex pollutants, contributing to cleaner environments .

    Data Tables

    Application AreaSpecific Use CaseKey Findings
    Medicinal ChemistryAnticancer activityInduces apoptosis in cancer cells
    Anti-inflammatoryInhibits COX enzymes
    Material ScienceOrganic electronicsEnhances charge mobility in semiconductors
    SensorsSensitive detection of pollutants
    Environmental ScienceDetection of pollutantsForms stable complexes with heavy metals
    BioremediationEnhances microbial degradation

    Case Studies

    Case Study 1: Anticancer Properties

    A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was found to involve the inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways.

    Case Study 2: Sensor Development

    In another study, researchers developed a sensor using this compound for detecting lead ions in water samples. The sensor exhibited high sensitivity and selectivity, with a detection limit well below regulatory standards.

    Mechanism of Action

      Clopidogrel: , a widely used antiplatelet drug, is metabolized to its active form by cytochrome P450 enzymes. The active metabolite irreversibly inhibits platelet aggregation by binding to the receptor on platelets.

    • The mechanism involves blocking the ADP-mediated activation of platelets, preventing clot formation.
  • Comparison with Similar Compounds

    Substituent Variations and Molecular Properties

    The following table summarizes key structural and molecular differences between the target compound and its analogs:

    Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Amine Position Key Features
    1-[2-(Thiophen-2-yl)ethyl]-1H-pyrazol-4-amine C₉H₁₁N₃S 193.27 2-(Thiophen-2-yl)ethyl 4 Ethyl linker, thiophene moiety
    1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine C₈H₉N₃S 179.24 Thiophen-2-ylmethyl 5 Shorter methyl linker, amine at C5
    1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine C₁₂H₁₁F₃N₃ 254.23 2-(Trifluoromethyl)benzyl 4 Lipophilic CF₃ group enhances membrane permeability
    1-(2-(Phenylthio)ethyl)-1H-pyrazol-4-amine C₁₁H₁₃N₃S 219.31 2-(Phenylthio)ethyl 4 Phenylthio group introduces sulfur-based reactivity
    1-Ethyl-1H-pyrazol-4-amine C₅H₉N₃ 111.15 Ethyl 4 Simplest analog with no aromatic substituents

    Key Observations :

    • Electronic Effects : The thiophene moiety in the target compound offers π-electron richness, which contrasts with the electron-withdrawing CF₃ group in 1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine. This difference may influence solubility and receptor affinity .
    • Sulfur Functionality : Both the target compound and 1-(2-(Phenylthio)ethyl)-1H-pyrazol-4-amine contain sulfur, but the phenylthio group in the latter may exhibit distinct redox or nucleophilic properties .

    Biological Activity

    1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine is a heterocyclic compound characterized by a pyrazole ring and a thiophene moiety. Its unique structure, which includes an ethyl group attached to the pyrazole nitrogen and a thiophene ring, positions it as a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential anticancer properties.

    Chemical Structure and Properties

    The molecular formula of this compound is C₁₀H₁₂N₂S, with a molecular weight of approximately 206.28 g/mol. The compound features a five-membered pyrazole ring with nitrogen atoms contributing to its reactivity and biological interactions.

    Antimicrobial Activity

    Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, showing potential as an antimicrobial agent. For instance, compounds similar to this pyrazole derivative have exhibited minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

    CompoundMIC (μg/mL)Activity
    This compound0.22 - 0.25Effective against Staphylococcus species
    Other pyrazole derivativesVariesExhibited broad-spectrum antibacterial activity

    Anti-inflammatory Properties

    The compound also exhibits anti-inflammatory properties, likely through its interaction with specific enzymes or receptors involved in inflammatory processes . Research indicates that compounds with similar structures have been shown to inhibit cyclooxygenases (COX), which play a crucial role in inflammation .

    Anticancer Potential

    Preliminary studies suggest that this compound may possess anticancer properties. For example, related pyrazole derivatives have shown cytotoxic effects against various cancer cell lines, including human leukemia and melanoma cells . The mechanism of action often involves the modulation of cellular pathways that lead to apoptosis in cancer cells.

    The biological activity of this compound is believed to involve:

    • Enzyme Inhibition : Interaction with enzymes responsible for inflammatory responses.
    • Receptor Modulation : Binding to receptors that regulate cell signaling pathways associated with cancer proliferation.

    Case Studies

    A study evaluated the cytotoxicity of several pyrazole derivatives on human cancer cell lines, revealing that compounds structurally related to this compound exhibited significant activity with IC50 values below 10 μM against multiple cancer types .

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